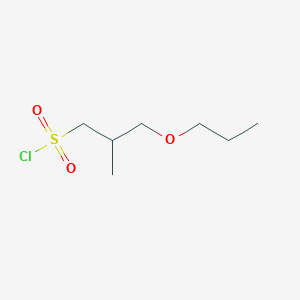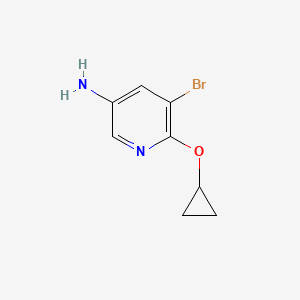
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H15NO2. It is a white to pale yellow solid, and its specific properties depend on the experimental conditions. This compound is of interest in organic synthesis and may be used as a reagent or in the synthesis of other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The ethoxy group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ethoxybenzaldehyde, while substitution reactions can produce various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-phenylethanol: Lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Amino-2-(4-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
2-Amino-2-(3-methylphenyl)ethan-1-ol: The presence of a methyl group instead of an ethoxy group alters its steric and electronic properties.
Uniqueness
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential biological activity. This makes it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-amino-2-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI-Schlüssel |
DGOPDFBZADJZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)





![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylicacid](/img/structure/B15310407.png)

